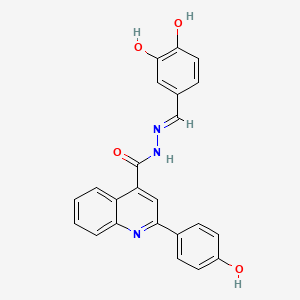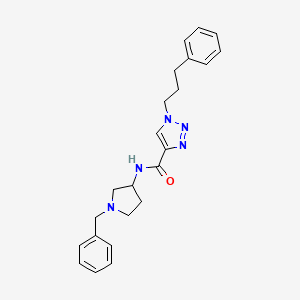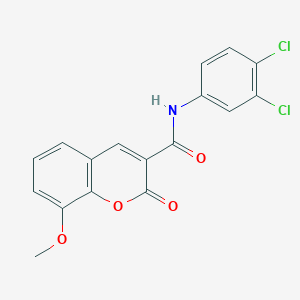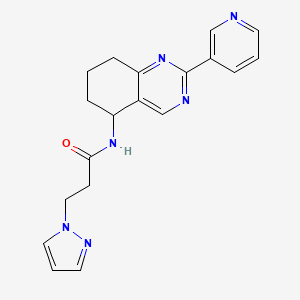![molecular formula C12H11BrN4O2 B6023505 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B6023505.png)
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is a synthetic organic compound that features a bromopyrimidine moiety linked to a methoxyphenol group through a hydrazinylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazinylidene Formation: The bromopyrimidine intermediate is then reacted with hydrazine hydrate to form the hydrazinylidene derivative.
Coupling with Methoxyphenol: The final step involves the coupling of the hydrazinylidene derivative with 6-methoxyphenol under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Reduction: Reduction reactions can target the hydrazinylidene bridge, converting it to a hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to anti-inflammatory and antiproliferative effects.
Comparison with Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine moiety but lacks the hydrazinylidene and methoxyphenol groups.
2-Methoxy-3-pyridinylboronic acid: Contains a methoxy group and a pyridine ring, similar to the methoxyphenol moiety.
5-Bromo-2-pyridinecarboxaldehyde: Features a bromopyrimidine structure with an aldehyde group instead of the hydrazinylidene bridge.
Uniqueness: 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is unique due to its combination of a bromopyrimidine moiety, a hydrazinylidene bridge, and a methoxyphenol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-19-10-4-2-3-8(11(10)18)5-16-17-12-14-6-9(13)7-15-12/h2-7,18H,1H3,(H,14,15,17)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWINBGEIFCBG-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)

![1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023444.png)
![5-bromo-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B6023455.png)
![[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6023458.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6023474.png)

![1-(5-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6023489.png)
![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)
![(4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6023502.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6023514.png)
![2-cycloheptyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)
